N-(3-bromopyridin-4-yl)-3-(4-methylpyrazol-1-yl)pyrrolidine-1-carboxamide
Description
N-(3-bromopyridin-4-yl)-3-(4-methylpyrazol-1-yl)pyrrolidine-1-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(3-bromopyridin-4-yl)-3-(4-methylpyrazol-1-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN5O/c1-10-6-17-20(8-10)11-3-5-19(9-11)14(21)18-13-2-4-16-7-12(13)15/h2,4,6-8,11H,3,5,9H2,1H3,(H,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZXMJPHFOQTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CCN(C2)C(=O)NC3=C(C=NC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-bromopyridin-4-yl)-3-(4-methylpyrazol-1-yl)pyrrolidine-1-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:
Bromination: Starting with pyridine, bromination at the 3-position is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of Pyrazole: The 4-methylpyrazole moiety is synthesized separately, often through the reaction of hydrazine with an appropriate diketone.
Coupling Reaction: The bromopyridine and methylpyrazole intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formation of Pyrrolidine Carboxamide: The final step involves the formation of the pyrrolidine ring and subsequent amidation to yield the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrrolidine moieties.
Reduction: Reduction reactions can target the bromopyridine ring or the carbonyl group in the carboxamide.
Substitution: The bromine atom on the pyridine ring is a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the pyrazole or pyrrolidine rings.
Reduction: Reduced forms of the bromopyridine or carboxamide groups.
Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
N-(3-bromopyridin-4-yl)-3-(4-methylpyrazol-1-yl)pyrrolidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-bromopyridin-4-yl)-3-(4-methylpyrazol-1-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
- N-(3-chloropyridin-4-yl)-3-(4-methylpyrazol-1-yl)pyrrolidine-1-carboxamide
- N-(3-fluoropyridin-4-yl)-3-(4-methylpyrazol-1-yl)pyrrolidine-1-carboxamide
Comparison:
- Uniqueness: The bromine atom in N-(3-bromopyridin-4-yl)-3-(4-methylpyrazol-1-yl)pyrrolidine-1-carboxamide provides unique reactivity compared to its chloro and fluoro analogs, potentially leading to different biological activities and chemical properties.
- Reactivity: Bromine is more reactive in substitution reactions compared to chlorine and fluorine, which can influence the compound’s behavior in synthetic and biological contexts.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
